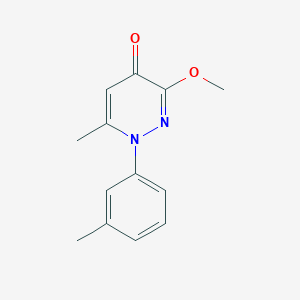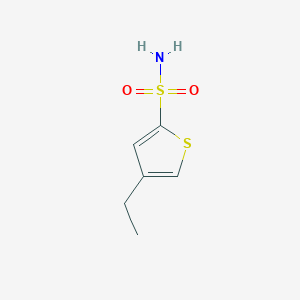
4-Ethyl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-thiophenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, recent studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of other biological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-thiophenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are involved in cell proliferation and inflammation. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, this compound has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethyl-2-thiophenesulfonamide in lab experiments is its versatility. This compound can be used in a range of different assays and experiments, making it a useful tool for researchers in a variety of fields. Additionally, 4-Ethyl-2-thiophenesulfonamide is relatively easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also some limitations to using 4-Ethyl-2-thiophenesulfonamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 4-Ethyl-2-thiophenesulfonamide has not been extensively tested in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 4-Ethyl-2-thiophenesulfonamide. One area of research is in the development of new cancer therapies. Studies have shown that this compound has anti-proliferative effects on cancer cells, but more research is needed to determine its efficacy in clinical settings. Additionally, research could be conducted to determine the safety and efficacy of 4-Ethyl-2-thiophenesulfonamide in humans.
Another area of research is in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Studies have shown that 4-Ethyl-2-thiophenesulfonamide has anti-inflammatory properties, but more research is needed to determine its efficacy in clinical settings.
Finally, research could be conducted to determine the potential uses of 4-Ethyl-2-thiophenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound has neuroprotective effects, but more research is needed to determine its potential as a treatment for these diseases.
Conclusion:
In conclusion, 4-Ethyl-2-thiophenesulfonamide is a promising compound that has a range of potential applications in scientific research. Its anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective properties make it a useful tool for researchers in a variety of fields. However, more research is needed to determine its safety and efficacy in clinical settings, as well as its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 4-Ethyl-2-thiophenesulfonamide is a complex process that involves several steps. The most common method involves the reaction of 4-ethylthiophene with chlorosulfonic acid to form 4-ethylsulfonyl-2-chlorothiophene. This intermediate compound is then reacted with ammonia to produce 4-Ethyl-2-thiophenesulfonamide. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
The potential applications of 4-Ethyl-2-thiophenesulfonamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
142294-59-5 |
|---|---|
Nom du produit |
4-Ethyl-2-thiophenesulfonamide |
Formule moléculaire |
C6H9NO2S2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Clé InChI |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
SMILES canonique |
CCC1=CSC(=C1)S(=O)(=O)N |
Synonymes |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



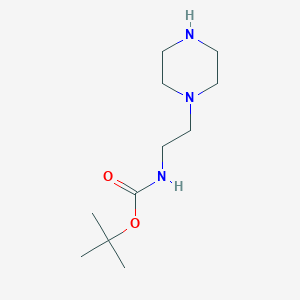
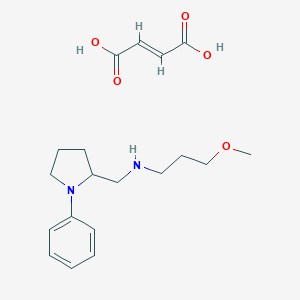
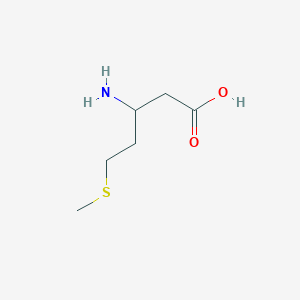
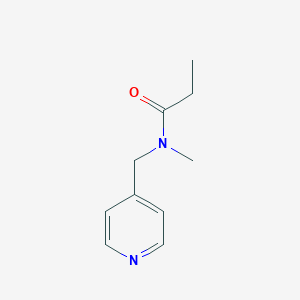
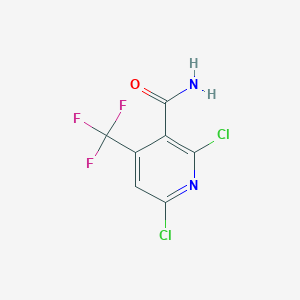
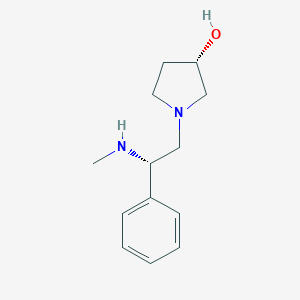
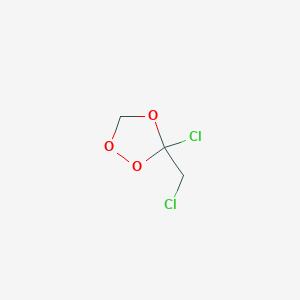
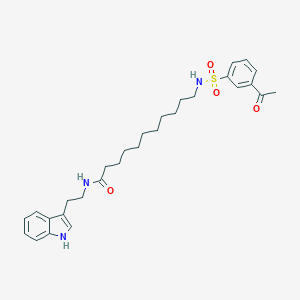
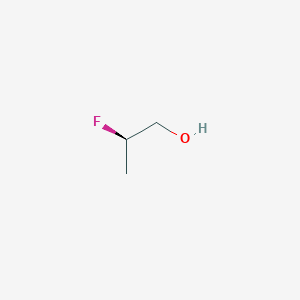
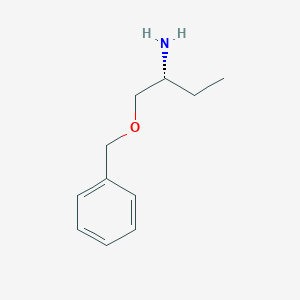
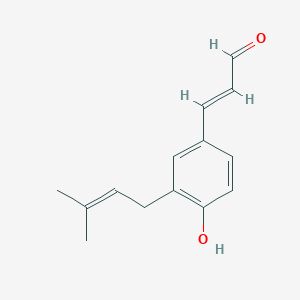
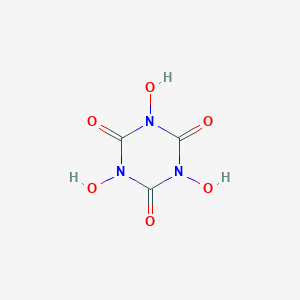
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
